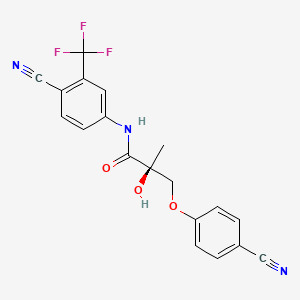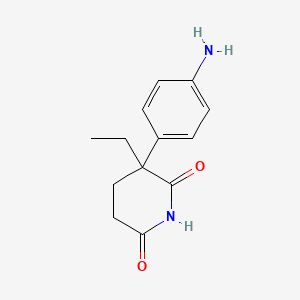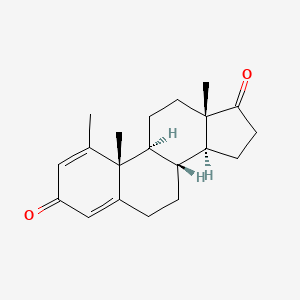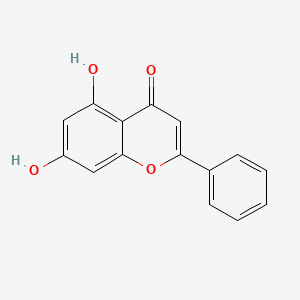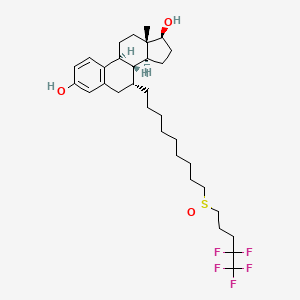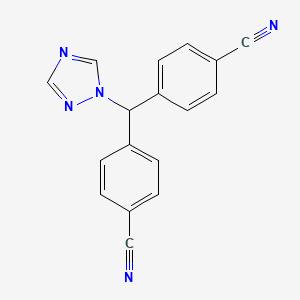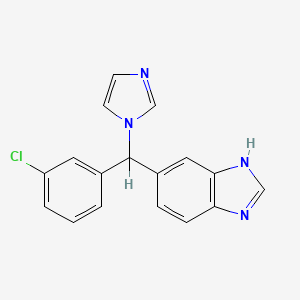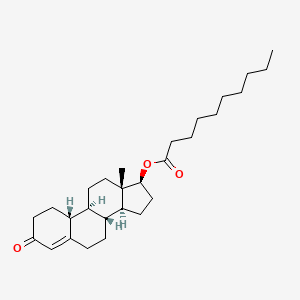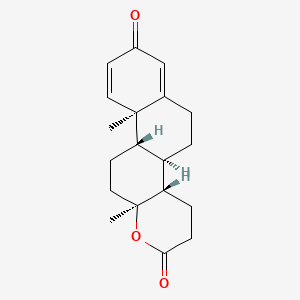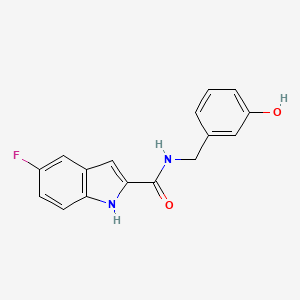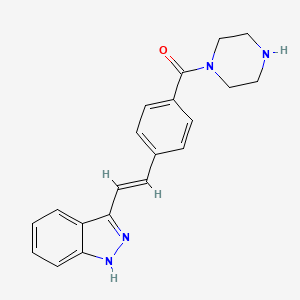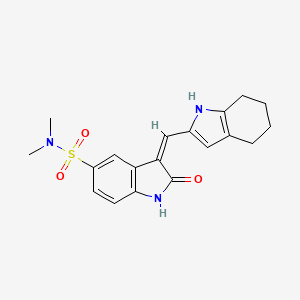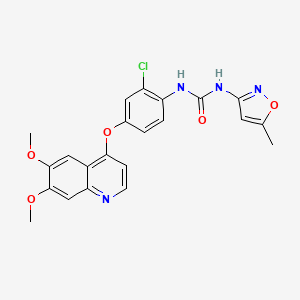
Tivozanib
Descripción general
Descripción
Tivozanib, comercializado bajo la marca Fotivda, es un medicamento utilizado principalmente para el tratamiento del carcinoma de células renales avanzado, un tipo de cáncer de riñón . Es un inhibidor oral de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular . This compound funciona inhibiendo la acción de los receptores del factor de crecimiento endotelial vascular, que desempeñan un papel crucial en la angiogénesis tumoral (formación de nuevos vasos sanguíneos) y el crecimiento tumoral .
In Vivo
Tivozanib has been studied extensively in preclinical and clinical settings. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in mouse models of RCC. In clinical studies, this compound has been shown to be effective in the treatment of advanced RCC.
In Vitro
Tivozanib has also been studied in vitro. In cell culture studies, this compound has been shown to inhibit the growth of RCC cells. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, as well as the activation of downstream signaling pathways.
Mecanismo De Acción
Tivozanib ejerce sus efectos inhibiendo selectivamente los receptores del factor de crecimiento endotelial vascular 1, 2 y 3 . Estos receptores están involucrados en las vías de señalización que promueven la angiogénesis y el crecimiento tumoral. Al bloquear estos receptores, this compound reduce el suministro de sangre a los tumores, inhibiendo así su crecimiento y proliferación .
Actividad Biológica
Tivozanib has been shown to inhibit the growth and metastasis of RCC cells in preclinical studies. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells, as well as the activation of downstream signaling pathways in vitro.
Biochemical and Physiological Effects
This compound has been shown to inhibit the phosphorylation of multiple tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT. This inhibition leads to the inhibition of downstream signaling pathways, resulting in the inhibition of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, as well as the activation of downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tivozanib in laboratory experiments include its rapid absorption and long half-life, which allow for once-daily dosing, and its efficacy in the treatment of advanced RCC. The limitations of using this compound in laboratory experiments include the potential for drug-drug interactions and the potential for adverse effects.
Direcciones Futuras
For research on tivozanib include:
- Investigating the potential for combination therapy with other agents
- Investigating the potential for this compound to be used as an adjuvant therapy for other types of cancer
- Investigating the potential for this compound to be used in combination with immunotherapies
- Investigating the potential for this compound to be used in combination with targeted therapies
- Investigating the potential for this compound to be used in combination with chemotherapy
- Investigating the potential for this compound to be used in combination with radiation therapy
- Investigating the potential for this compound to be used in combination with other targeted agents
- Investigating the potential for this compound to be used in combination with other tyrosine kinase inhibitors
- Investigating the potential for this compound to be used in combination with other immunomodulating agents
- Investigating the potential for this compound to be used as a single agent therapy for other types of cancer
- Investigating the potential for this compound to be used in combination with other agents for the treatment of other types of cancer
- Investigating the potential for this compound to be used in combination with other agents for the treatment of metastatic disease
- Investigating the potential for this compound to be used in combination with other agents for the treatment of recurrent disease
- Investigating the potential for this compound to be used in combination with other agents for the treatment of advanced disease
- Investigating the potential for this compound to be used in combination with other agents for the treatment of drug-resistant disease
- Investigating the potential for this compound to be used in combination with other agents for the treatment of drug-sensitive disease
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer stem cells
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-initiating cells
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated fibroblasts
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated inflammation
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated angiogenesis
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated immunosuppression
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated metabolic reprogramming
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated epigenetic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated proteomic changes
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated microenvironmental changes
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated genomic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated transcriptomic changes
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated non-coding RNA changes
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated epigenetic and genetic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated immune-related alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated metabolic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated epigenomic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated proteomic and transcriptomic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated microenvironmental alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated immune system alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated inflammation-related alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated angiogenesis-related alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated metabolic reprogramming-related alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated epigenetic and genetic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated immune-related alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated metabolic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated epigenomic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated proteomic and transcriptomic alterations
- Investigating the potential for this compound to be used in combination with other agents for the treatment of cancer-associated non-coding RNA
Aplicaciones Científicas De Investigación
Tivozanib tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de las tirosina quinasas y el desarrollo de nuevos inhibidores de quinasas.
Biología: this compound se utiliza en estudios biológicos para comprender los mecanismos de la angiogénesis y el crecimiento tumoral.
Medicina: Clínicamente, this compound se utiliza para tratar el carcinoma de células renales avanzado, especialmente en pacientes que han fallado en terapias sistémicas previas
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos anticancerígenos.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tivozanib interacts with various biomolecules, primarily the VEGFRs 1, 2, and 3 . As a kinase inhibitor, it binds to these receptors and inhibits their activity, thereby disrupting the VEGF signaling pathway . This interaction is crucial in its role as an anti-angiogenic agent, as it prevents the formation of new blood vessels, a process that is often exploited by cancer cells for growth and metastasis .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. By inhibiting VEGFRs, it disrupts angiogenesis, a process vital for tumor growth and survival . This leads to a decrease in nutrient supply to the tumor cells, thereby inhibiting their proliferation and inducing apoptosis . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with VEGFRs. It binds to these receptors and inhibits their tyrosine kinase activity, thereby preventing the downstream signaling events that promote angiogenesis . This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
Long-term results from the phase 3 TIVO-3 trial showed continued efficacy and safety with this compound in patients with relapsed or refractory advanced RCC . The treatment was well-tolerated, and patients receiving this compound had lower rates of dose reduction, interruption, or permanent discontinuation than those receiving sorafenib .
Dosage Effects in Animal Models
In an immunosuppressed hepatocellular carcinoma (HCC) animal model, this compound demonstrated significant tumor growth inhibition with daily oral administration at the dose of 0.2mg/kg for 2 weeks .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 (CYP) 1A1 and 3A4 . Cyp1a1 is expressed primarily in extrahepatic tissues and is unlikely to be extensively involved in hepatic metabolism .
Transport and Distribution
Given its role as a VEGFR inhibitor, it is likely that it is distributed to areas of active angiogenesis, such as tumor tissues .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. As a kinase inhibitor, it is expected to exert its effects at the cell membrane where the VEGFRs are located .
Métodos De Preparación
La síntesis de Tivozanib implica varios pasos, comenzando con la preparación de intermediarios clave. Un método implica la reacción de 4-((4-amino-3-clorofenoxi)metil)-6,7-dimetoxiquinolina con varios reactivos para formar el producto final . Las condiciones de reacción típicamente incluyen el uso de solventes como metanol y catalizadores como paladio sobre carbono bajo presión de hidrógeno . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al tiempo que minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Tivozanib experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto puede reducirse utilizando agentes reductores adecuados.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. .
Comparación Con Compuestos Similares
Tivozanib se compara con otros inhibidores de la tirosina quinasa como cabozantinib, sunitinib y pazopanib . Si bien todos estos compuestos se dirigen a los receptores del factor de crecimiento endotelial vascular, this compound se destaca por su perfil de seguridad superior y una menor incidencia de efectos adversos . Esto lo convierte en una opción preferida para pacientes que requieren tratamiento a largo plazo . Compuestos similares incluyen:
- Cabozantinib
- Sunitinib
- Pazopanib
- Sorafenib
La selectividad y potencia únicas de this compound contra los receptores del factor de crecimiento endotelial vascular lo convierten en una adición valiosa al arsenal de terapias anticancerígenas .
Propiedades
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVMDHWKHCIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963865 | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1g/mL | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475108-18-0 | |
| Record name | Tivozanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivozanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIVOZANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220-233 | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tivozanib is a potent, selective, and orally bioavailable tyrosine kinase inhibitor (TKI) that specifically targets vascular endothelial growth factor receptors (VEGFRs) [, , , , , , , ].
A: this compound exhibits inhibitory activity against all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3 [, , , , , , ].
A: By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, a critical pathway involved in angiogenesis (the formation of new blood vessels). This effectively limits the tumor's ability to develop new blood vessels, hindering its growth and progression [, , , , , , ].
A: Research suggests that this compound might contribute to epithelial-to-mesenchymal transition (EMT) inhibition, a process associated with cancer cell invasion and metastasis. Studies indicate that this compound increased E-cadherin levels while decreasing N-cadherin levels in oral squamous cell carcinoma cell lines, suggesting its potential to inhibit EMT [].
A: Preclinical studies indicate that this compound can modulate the tumor microenvironment by blocking inflammatory and angiogenic reactions triggered by capecitabine monotherapy [].
ANone: These specific details are not provided in the provided research papers.
ANone: The provided research papers focus primarily on the pharmacological aspects of this compound. Data regarding its material compatibility and stability under diverse conditions is not discussed.
ANone: The provided research papers primarily focus on this compound's role as a VEGFR inhibitor in the context of cancer treatment. No catalytic properties or applications outside this scope are discussed.
A: While the provided research papers do not detail specific computational models, they highlight the importance of future studies exploring this compound's activity using methods like biomarker assessments and further exploration of the structure-activity relationship [, ].
ANone: The provided research papers do not delve into specific structural modifications of this compound or their impact on its pharmacological properties.
A: While specific stability data is not provided, the research indicates that this compound is orally bioavailable and administered as an oral medication [, , , , , , ]. The papers do not detail specific formulation strategies employed.
ANone: The research papers provided primarily focus on the clinical research and development of this compound. Information related to specific SHE regulations is not discussed.
A: this compound possesses a long half-life, reported to be approximately 89.3 hours in a study involving healthy male participants []. This long half-life is considered one of the longest among VEGF TKIs [].
A: this compound is slowly absorbed and eliminated after oral administration [, ]. The primary route of elimination is through feces, with a small percentage of metabolites excreted in urine [].
A: Research indicates that consuming this compound with food decreases its maximum concentration (Cmax) by approximately 23% but does not significantly impact overall drug exposure (AUC0–∞) [, ].
A: Studies show that co-administration of this compound with rifampin, a CYP3A4 inducer, significantly decreases this compound exposure. Conversely, ketoconazole, a CYP3A4 inhibitor, does not significantly affect this compound pharmacokinetics [].
A: Research observed an increase in plasma VEGF and a decrease in plasma VEGFR-1 and VEGFR-2 after one to three weeks of this compound treatment [].
ANone: Researchers have employed a variety of models to study this compound's efficacy:
- In vitro: Cell viability assays, cell imaging analysis, immunofluorescence staining of mitosis cells, and flow cytometry have been used to assess this compound's effects on cell proliferation and cell cycle progression in various cancer cell lines, including thyroid cancer (SW579) and vascular endothelial cells (HUVEC) [].
- In vivo: this compound's antitumor activity has been evaluated in various xenograft tumor models in athymic rats, including those derived from breast, lung, and colorectal cancers [, , ]. Genetically engineered mouse models, including those with specific mutations in EGFR and KRAS, have also been used to study this compound's efficacy in lung cancer [, , ].
A: this compound demonstrated antitumor activity in phase II and III clinical trials involving patients with advanced renal cell carcinoma (RCC). In a phase II randomized discontinuation trial, this compound exhibited an objective response rate (ORR) of 24% and a median progression-free survival (PFS) of 11.7 months []. A phase III trial (TIVO-1) compared this compound to sorafenib, another VEGFR inhibitor, and found that while this compound did not significantly improve overall survival, it led to a longer PFS compared to sorafenib [, ].
A: Preclinical studies suggest this compound's potential in various cancer types, including breast, lung, colorectal, and oral squamous cell carcinoma [, , , , , ]. Clinical trials investigating this compound's efficacy and safety in these cancer types are ongoing [, , ].
A: While specific resistance mechanisms are not fully elucidated in the provided research, some studies suggest that tumor cells may become less sensitive to this compound over time []. Additionally, research indicates that myeloid infiltration within the tumor microenvironment might play a role in this compound resistance [].
A: The most frequently reported adverse events associated with this compound are hypertension and dysphonia. Other common side effects include fatigue, nausea, diarrhea, and hand-foot skin reactions [, , ].
A: Studies dedicated to assessing this compound's cardiac safety found no clinically significant QTc prolongation in patients with advanced solid tumors treated with the recommended dose of 1.5 mg daily [, , ].
ANone: The provided research papers primarily focus on this compound's systemic administration and do not delve into specific drug delivery or targeting strategies.
ANone: The provided research papers do not provide information regarding the environmental impact or degradation of this compound.
ANone: The research papers do not provide detailed information about the dissolution rate and solubility of this compound in different media.
ANone: The research papers do not elaborate on the validation details of the analytical methods used for this compound.
ANone: Specific details regarding quality control and assurance measures for this compound are not included in the provided research papers.
A: Research demonstrates that this compound can reverse multidrug resistance mediated by ABC transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). This compound achieves this by increasing the intracellular accumulation of substrate drugs, inhibiting the efflux activity of these transporters, and inhibiting their ATPase activity []. This finding suggests potential strategies for enhancing the efficacy of other anticancer drugs that are substrates of these transporters when used in combination with this compound.
ANone: The provided research papers focus primarily on this compound's pharmacological and clinical aspects. Information on its biocompatibility and biodegradability is not explicitly addressed.
A: this compound demonstrates efficacy comparable to other VEGFR inhibitors in treating advanced RCC, particularly in patients who have received prior therapies. While it did not demonstrate a significant overall survival benefit compared to sorafenib in the TIVO-1 trial, it showed improved progression-free survival and a more favorable safety profile [, ]. Cost comparisons and economic analyses are not discussed in the provided research papers.
A: this compound's selectivity for VEGFRs and its long half-life might make it a preferred option for patients who cannot tolerate the side effects of multikinase VEGFR inhibitors or require less frequent dosing [, , ].
ANone: The provided research papers do not address recycling and waste management strategies for this compound.
ANone: Continued research on this compound would benefit from:
- Development of robust preclinical models: Establishing models that accurately reflect human tumor heterogeneity and drug response is essential for evaluating novel treatment strategies and identifying biomarkers of response [, , ].
- Biomarker discovery and validation: Identifying biomarkers that predict this compound response, monitor treatment efficacy, and identify potential adverse effects is crucial for optimizing its clinical use [, , ].
- Clinical trial infrastructure: Conducting well-designed clinical trials in various cancer types and patient populations is essential for further evaluating this compound's efficacy and safety, particularly in combination therapies [, , , ].
ANone: Key milestones in this compound's development include:
- Preclinical development: Demonstrating potent and selective inhibition of VEGFRs and antitumor activity in preclinical models [, , ].
- Phase II trials: Showing promising activity and tolerability in patients with advanced RCC [, ].
- Phase III TIVO-1 trial: Demonstrating improved progression-free survival compared to sorafenib in treatment-naïve advanced RCC patients [, ].
- FDA approval: Receiving regular approval from the US FDA in March 2021 for treating patients with relapsed or refractory advanced RCC after two or more prior systemic therapies [].
ANone: Future research on this compound can benefit from collaborations between:
- Oncologists and immunologists: To further investigate this compound's immunomodulatory effects and explore its potential in combination with immunotherapy [, , , ].
- Pharmacologists and medicinal chemists: To design and synthesize novel this compound analogs with improved pharmacological properties, such as enhanced potency, selectivity, or pharmacokinetic profiles [, ].
- Clinicians and bioinformaticians: To analyze clinical trial data and identify potential biomarkers that predict this compound response or toxicity [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

